molecular formula C15H18O3 B11764782 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate

5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate

Cat. No.: B11764782
M. Wt: 246.30 g/mol
InChI Key: AGAHQYNLQQXZCD-UHFFFAOYSA-N
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Description

5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate: is an organic compound with the molecular formula C15H18O3 . It is a derivative of naphthalene, characterized by the presence of a pivalate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate typically involves the esterification of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-ol with pivalic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the pivalate group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

Chemistry: In chemistry, 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active naphthalene derivative, which can then interact with biological targets or participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate
  • 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl butyrate
  • 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl propionate

Uniqueness: 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate is unique due to the presence of the pivalate ester group, which imparts specific chemical properties such as increased steric hindrance and stability. This makes it distinct from other similar compounds, which may have different ester groups and, consequently, different reactivity and applications.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(5-oxo-7,8-dihydro-6H-naphthalen-2-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C15H18O3/c1-15(2,3)14(17)18-11-7-8-12-10(9-11)5-4-6-13(12)16/h7-9H,4-6H2,1-3H3

InChI Key

AGAHQYNLQQXZCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCC2

Origin of Product

United States

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